molecular formula C24H18Cl2N4O4S4 B11697595 N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide

N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide

Cat. No.: B11697595
M. Wt: 625.6 g/mol
InChI Key: OQLMNRZMTCFGQM-FMQUCBEESA-N
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Description

N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide is a complex organic compound that features a unique structure with multiple functional groups, including chlorophenyl, carbamoyl, and thiazolidinylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a chlorophenyl-substituted thioamide with an α-haloketone under basic conditions.

    Introduction of the carbamoyl group: The intermediate product is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the final product: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.

Scientific Research Applications

N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to investigate its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide
  • N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}pentanamide

Uniqueness

N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for use in various scientific research applications and industrial processes.

Properties

Molecular Formula

C24H18Cl2N4O4S4

Molecular Weight

625.6 g/mol

IUPAC Name

3-[(5E)-5-[3-[3-(2-chloroanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C24H18Cl2N4O4S4/c25-13-5-1-3-7-15(13)27-17(31)9-11-29-21(33)19(37-23(29)35)20-22(34)30(24(36)38-20)12-10-18(32)28-16-8-4-2-6-14(16)26/h1-8H,9-12H2,(H,27,31)(H,28,32)/b20-19+

InChI Key

OQLMNRZMTCFGQM-FMQUCBEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)SC2=S)Cl

Origin of Product

United States

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